RLX

Übersicht

Beschreibung

Raloxifene hydrochloride is a second-generation selective estrogen receptor modulator. It is extensively prescribed for the treatment and prevention of osteoporosis and breast cancer in postmenopausal women. Despite its good oral absorption, raloxifene hydrochloride presents an extremely low oral bioavailability due to its low aqueous solubility and extensive first-pass metabolism .

Wissenschaftliche Forschungsanwendungen

Raloxifenhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird zur Untersuchung von selektiven Östrogenrezeptormodulatoren und ihren chemischen Eigenschaften verwendet.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf zelluläre Signalwege und die Genexpression.

Medizin: Wird umfassend auf sein therapeutisches Potenzial bei der Behandlung von Osteoporose und Brustkrebs untersucht.

Industrie: Wird bei der Entwicklung von Arzneimittelverabreichungssystemen eingesetzt, um die Bioverfügbarkeit und therapeutische Wirksamkeit zu verbessern .

5. Wirkmechanismus

Raloxifenhydrochlorid entfaltet seine Wirkung durch die Bindung an Östrogenrezeptoren und die Modulation ihrer Aktivität. Diese Bindung löst eine Kaskade von molekularen Ereignissen aus, die zur Hemmung des Knochenabbaus und zur Reduktion der Proliferation von Brustkrebszellen führen. Die primären molekularen Ziele umfassen die Östrogenrezeptoren Alpha und Beta, und die beteiligten Signalwege hängen mit der Genexpression und der Proteinsynthese zusammen .

Wirkmechanismus

Target of Action

The primary target of the compound 7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one, also known as RLX, is the PI3K/Akt/FoxO3a signaling pathway . This pathway plays a crucial role in the pathology of cancer and the development of resistance in tumor cells .

Mode of Action

This compound interacts with its targets by inhibiting the PI3K/Akt/FoxO3a signaling pathway . This inhibition is associated with the down-regulation of p110α and p85 subunits of PI3K, thereby decreasing the expression of subsequent downstream effector proteins .

Biochemical Pathways

The PI3K/Akt/FoxO3a pathway is the primary biochemical pathway affected by this compound . The inhibition of this pathway by this compound leads to a decrease in the proliferation of various cancer cell lines, particularly colon cancer cells . This inhibition is concentration-dependent and results in the induction of sub-G1 arrest and mitochondrial potential loss followed by pFoxO3a (Thr32) nuclear-cytoplasmic translocation inhibition .

Pharmacokinetics

This compound has been shown to exhibit potent anticancer activities both in vitro and in vivo , suggesting that it has favorable bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include strong inhibition of proliferation against various cancer cell lines, particularly colon cancer cells . This compound treatment results in a concentration-dependent inhibition of cell proliferation and colony formation . In vivo, this compound treatment substantially results in tumor growth inhibition .

Biochemische Analyse

Biochemical Properties

RLX has been found to interact with key enzymes and proteins involved in cancer pathology. Specifically, it has been shown to inhibit the PI3K/Akt/FoxO3a signaling pathway, which is often deregulated in cancer . The inhibition of this pathway by this compound leads to a decrease in the expression of downstream effector proteins .

Cellular Effects

In cellular assays, this compound has demonstrated potent antiproliferative activities against various cancer cell lines . It has been observed to cause a strong, concentration-dependent inhibition of cell proliferation and colony formation . In particular, colon cancer cells were found to be the most sensitive to this compound-mediated inhibition of proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves the down-regulation of the p110α and p85 subunits of PI3K, thereby decreasing the expression of subsequent downstream effector proteins . This leads to the inhibition of the PI3K/Akt/FoxO3a signaling pathway, which is often deregulated in cancer . This compound also induces sub-G1 arrest and mitochondrial potential loss, followed by the inhibition of pFoxO3a (Thr32) nuclear-cytoplasmic translocation .

Temporal Effects in Laboratory Settings

Over time, this compound treatment has been observed to result in substantial tumor growth inhibition in in vivo models

Dosage Effects in Animal Models

The effects of this compound in animal models have been observed to vary with different dosages . While specific dosage effects have not been detailed in the available literature, this compound has been shown to result in substantial tumor growth inhibition in in vivo models .

Metabolic Pathways

Its inhibition of the PI3K/Akt/FoxO3a signaling pathway suggests that it may interact with enzymes or cofactors involved in this pathway .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Raloxifenhydrochlorid kann durch ein mehrstufiges Verfahren synthetisiert werden, das die Kondensation von 2-(4-Hydroxyphenyl)benzo[b]thiophen mit 4-(2-Piperidinoethoxy)benzaldehyd umfasst, gefolgt von Reduktion und Bildung des Hydrochloridsalzes. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Ethanol und Katalysatoren wie Palladium auf Kohlenstoff für den Reduktionsschritt .

Industrielle Produktionsverfahren: Die industrielle Produktion von Raloxifenhydrochlorid beinhaltet oft die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dies umfasst die Verwendung der Hochleistungsflüssigkeitschromatographie zur Reinigung und Qualitätskontrolle. Der Prozess kann auch die Verwendung von lipidbasierten Arzneimittelverabreichungssystemen zur Verbesserung der Bioverfügbarkeit beinhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Raloxifenhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umfasst die Umwandlung von Hydroxylgruppen in Carbonylgruppen.

Reduktion: Reduktion von Carbonylgruppen zu Hydroxylgruppen.

Substitution: Substitutionsreaktionen, die den aromatischen Ring betreffen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Palladium auf Kohlenstoff und Natriumborhydrid werden häufig verwendet.

Substitution: Halogenierungsmittel wie Brom und Chlor werden unter kontrollierten Bedingungen verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Raloxifenhydrochlorid mit modifizierten funktionellen Gruppen, die für weitere pharmakologische Studien verwendet werden können .

Vergleich Mit ähnlichen Verbindungen

Raloxifenhydrochlorid wird mit anderen selektiven Östrogenrezeptormodulatoren wie Tamoxifen und Toremifen verglichen. Obwohl alle diese Verbindungen einen ähnlichen Wirkmechanismus teilen, zeichnet sich Raloxifenhydrochlorid durch seine Fähigkeit aus, Östrogenrezeptoren selektiv zu modulieren, ohne das Endometrium zu stimulieren, wodurch das Risiko für Endometriumkrebs verringert wird. Ähnliche Verbindungen umfassen:

Tamoxifen: Wird zur Behandlung von Brustkrebs eingesetzt, hat aber ein höheres Risiko für Endometriumkrebs.

Toremifen: Ähnlich wie Tamoxifen, aber mit einem anderen Nebenwirkungsprofil .

Raloxifenhydrochlorid zeichnet sich durch sein günstiges Sicherheitsprofil und seine Wirksamkeit bei der Vorbeugung von Osteoporose und Brustkrebs bei Frauen nach den Wechseljahren aus.

Eigenschaften

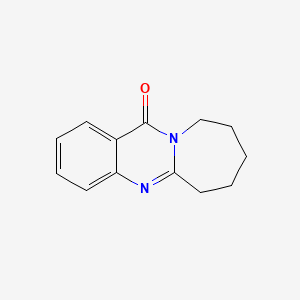

IUPAC Name |

7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-13-10-6-3-4-7-11(10)14-12-8-2-1-5-9-15(12)13/h3-4,6-7H,1-2,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLIIBRHXAULMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=O)N2CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20877175 | |

| Record name | AZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE, 7,8,9,10-TE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4425-23-4 | |

| Record name | 7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8,9,10-Tetrahydroazepino(2,1-b)quinazolin-12(6H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE, 7,8,9,10-TE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary research focus regarding 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one?

A1: Research on 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one primarily investigates its potential as a bronchodilator [, ]. Studies have explored its effectiveness in treating asthma and other respiratory conditions, often comparing its efficacy with existing medications like ambroxol [].

Q2: Were any metabolites of 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one found to be active?

A2: Interestingly, while 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one itself displayed bronchodilatory activity, in vivo studies in rhesus monkeys and rats revealed that its identified metabolites did not exhibit any bronchodilatory effects []. This suggests that the parent compound is responsible for the observed activity.

Q3: What analytical techniques were used to characterize the metabolites of 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one?

A3: Researchers employed a combination of spectroscopic techniques to elucidate the structure of the metabolites, including UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry []. This comprehensive approach ensured accurate structural determination and confirmation.

Q4: Beyond bronchodilation, were any other pharmacological activities investigated for 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one or its derivatives?

A4: Yes, in addition to bronchodilation, certain azepino[2,1-b]quinazoline derivatives, structurally related to the compound in question, have been explored for their antitussive effects [, ]. This indicates a potential for broader therapeutic applications within respiratory disease management.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.